2',4'-Dihydroxychalcone

Vue d'ensemble

Description

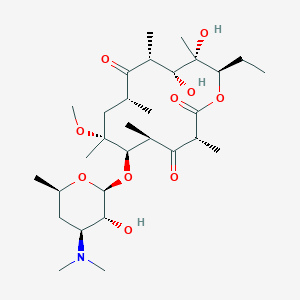

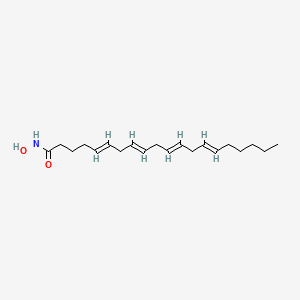

2’,4’-Dihydroxychalcone is a member of the chalcone family, characterized by the presence of hydroxyl groups at the 2’ and 4’ positions on the aromatic ring. Chalcones are a type of natural phenolic compound that form the central core for a variety of important biological compounds. They are known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities .

Applications De Recherche Scientifique

2’,4’-Dihydroxychalcone has a wide range of applications in scientific research:

Chemistry: Used as a precursor for the synthesis of various flavonoids and other bioactive compounds.

Biology: Studied for its role in plant defense mechanisms and pigmentation.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer properties.

Industry: Utilized in the development of natural dyes and as a potential additive in food and cosmetics

Mécanisme D'action

Target of Action

2’,4’-Dihydroxychalcone (2’,4’-DHC) primarily targets Heat Shock Protein 90 (Hsp90) . Hsp90 is a molecular chaperone that plays a crucial role in the folding, stability, and function of many proteins. It is involved in several cellular processes, including signal transduction, protein degradation, and morphological evolution .

Mode of Action

2’,4’-DHC interacts with its target, Hsp90, by binding to the ATPase domain of Hsp90 . This interaction inhibits the function of Hsp90, leading to the disruption of several cellular processes that depend on this protein . Additionally, 2’,4’-DHC has been found to exhibit antifungal effects .

Biochemical Pathways

The inhibition of Hsp90 by 2’,4’-DHC affects the Hsp90-calcineurin pathway . Calcineurin is a calcium/calmodulin-dependent protein phosphatase involved in various cellular processes, including T-cell activation, apoptosis, and cardiac hypertrophy . The expression of calcineurin signaling components, cnaA and crzA, is significantly reduced by 2’,4’-DHC .

Pharmacokinetics

Chalcones, the class of compounds to which 2’,4’-dhc belongs, are known for their bioactive properties and therapeutic potential . More research is needed to determine the specific ADME properties of 2’,4’-DHC.

Result of Action

The inhibition of Hsp90 by 2’,4’-DHC leads to a decrease in the expression of the major toxin network, equivalent to the ∆ hlyU deletion mutant . This results in a reduction of the hemolytic activity of Vibrio vulnificus, an example of a virulence phenotype . In addition, 2’,4’-DHC has shown potent in vitro antileishmanial activity .

Analyse Biochimique

Biochemical Properties

2’,4’-Dihydroxychalcone plays a crucial role in biochemical reactions, particularly in the biosynthesis of flavonoids. It interacts with several enzymes, including chalcone isomerase, which catalyzes the cyclization of chalcones into flavanones. This interaction is essential for the biosynthesis of flavonoid precursors of floral pigments and phenylpropanoid plant defense compounds . Additionally, 2’,4’-Dihydroxychalcone has been shown to interact with proteins involved in cellular signaling pathways, contributing to its biological activities .

Cellular Effects

2’,4’-Dihydroxychalcone exerts various effects on different cell types and cellular processes. It has been reported to induce apoptosis in cancer cells, such as gastric cancer cells, by influencing cell signaling pathways and gene expression . This compound also affects cellular metabolism by modulating the activity of enzymes involved in metabolic pathways. Furthermore, 2’,4’-Dihydroxychalcone has been shown to have anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines .

Molecular Mechanism

The molecular mechanism of 2’,4’-Dihydroxychalcone involves its interaction with specific biomolecules, leading to various biological effects. It binds to the active site of chalcone isomerase, facilitating the cyclization of chalcones into flavanones . Additionally, 2’,4’-Dihydroxychalcone acts as an inhibitor of certain enzymes, such as those involved in the production of pro-inflammatory cytokines, thereby exerting its anti-inflammatory effects . This compound also influences gene expression by modulating transcription factors and signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2’,4’-Dihydroxychalcone have been observed to change over time. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation under certain conditions, such as exposure to light and heat . Long-term studies have demonstrated that 2’,4’-Dihydroxychalcone can have sustained effects on cellular function, including prolonged inhibition of pro-inflammatory cytokine production and sustained induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of 2’,4’-Dihydroxychalcone vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as reducing inflammation and inhibiting tumor growth . At high doses, 2’,4’-Dihydroxychalcone can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

2’,4’-Dihydroxychalcone is involved in several metabolic pathways, including the biosynthesis of flavonoids. It interacts with enzymes such as chalcone synthase and chalcone isomerase, which are crucial for the production of flavonoid precursors . Additionally, 2’,4’-Dihydroxychalcone can influence metabolic flux by modulating the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle .

Transport and Distribution

Within cells and tissues, 2’,4’-Dihydroxychalcone is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects . The distribution of 2’,4’-Dihydroxychalcone within the body is influenced by factors such as its solubility and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of 2’,4’-Dihydroxychalcone is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules involved in metabolic pathways . Additionally, 2’,4’-Dihydroxychalcone can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals . This localization is essential for its role in modulating cellular metabolism and signaling pathways.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2’,4’-Dihydroxychalcone can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of 2-hydroxyacetophenone with 4-hydroxybenzaldehyde in the presence of a base such as potassium hydroxide. The reaction is typically carried out in an ethanol solution at room temperature for several hours .

Industrial Production Methods: Industrial production of 2’,4’-dihydroxychalcone follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as potassium carbonate or basic alumina can be employed to improve reaction efficiency .

Analyse Des Réactions Chimiques

Types of Reactions: 2’,4’-Dihydroxychalcone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into dihydrochalcones.

Cyclization: It can undergo intramolecular cyclization to form flavanones.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

Cyclization: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide, are used to facilitate cyclization.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of dihydrochalcones.

Cyclization: Formation of flavanones.

Comparaison Avec Des Composés Similaires

- Isoliquiritigenin

- Butein

- 2’,4’-Dihydroxy-3’-methoxychalcone

Propriétés

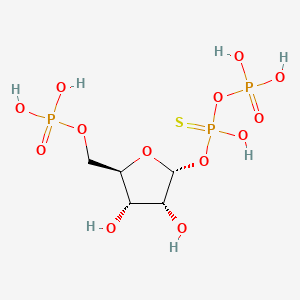

IUPAC Name |

(E)-1-(2,4-dihydroxyphenyl)-3-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c16-12-7-8-13(15(18)10-12)14(17)9-6-11-4-2-1-3-5-11/h1-10,16,18H/b9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUMSUVHHUVPSOY-RMKNXTFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25515-43-9, 1776-30-3 | |

| Record name | 2',4'-Dihydroxychalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025515439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',4'-Dihydroxychalcone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401492 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2′,4′-Dihydroxychalcone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M7LF69Z68L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

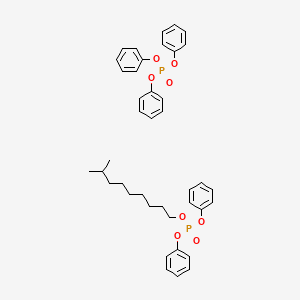

![[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] adamantane-1-carboxylate](/img/structure/B1240027.png)

![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-phenoxyacetohydrazide](/img/structure/B1240039.png)

![(5E)-8-[4-(2-butoxyethoxy)phenyl]-1-(2-methylpropyl)-N-[4-[(3-propylimidazol-4-yl)methylsulfinyl]phenyl]-3,4-dihydro-2H-1-benzazocine-5-carboxamide](/img/structure/B1240046.png)